Butopamine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dopamine Receptor Studies:

Butopamine hydrochloride exhibits a high affinity for dopamine receptors, particularly the D1 subtype [1]. This property makes it a valuable tool for researchers studying the structure and function of these receptors. By observing how Butopamine hydrochloride interacts with dopamine receptors, scientists can gain insights into the mechanisms underlying various neurological processes regulated by dopamine signaling.

Investigating Neurological Disorders:

Due to its influence on dopamine receptors, Butopamine hydrochloride may hold potential for research into various neurological disorders associated with dopamine imbalances. Researchers utilize Butopamine hydrochloride in animal models to understand how it affects dopamine signaling pathways and explore its potential therapeutic effects in conditions like Parkinson's disease, schizophrenia, and drug addiction [, , ].

Understanding Neurotransmission:

Butopamine hydrochloride can serve as a helpful research tool for studying the complex mechanisms of neurotransmission, the process by which nerve cells communicate with each other. By observing how Butopamine hydrochloride influences neuronal activity and behavior, researchers can gain a deeper understanding of how dopamine and other neurotransmitters contribute to various physiological and neurological functions [].

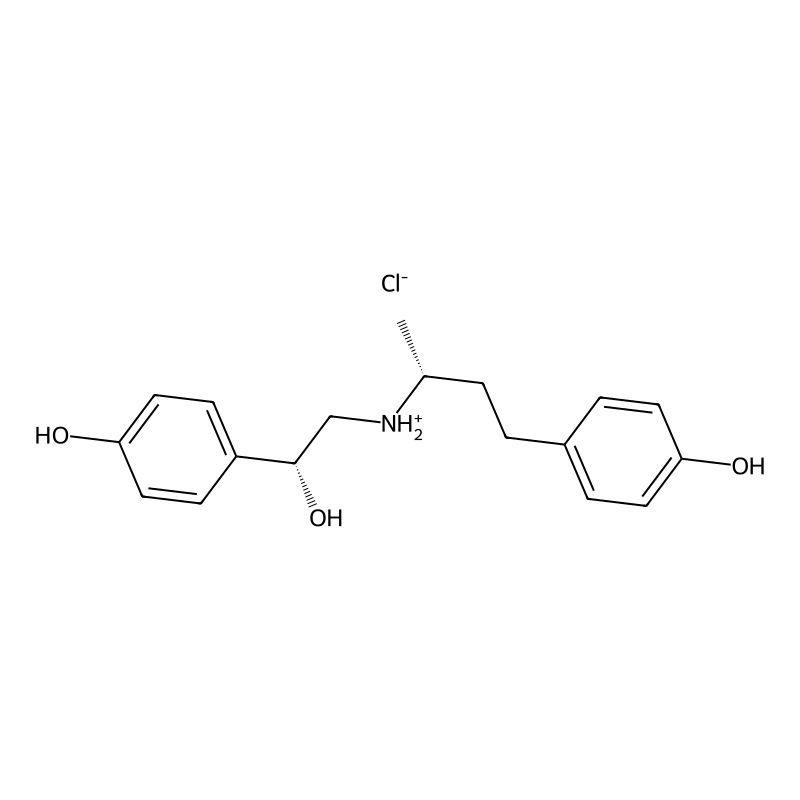

Butopamine Hydrochloride is a synthetic compound categorized as a beta-adrenergic agonist. Its chemical formula is C18H24ClNO3, and it has a molecular weight of approximately 335.85 g/mol. This compound is characterized by its ability to selectively stimulate beta-2 adrenergic receptors, which play a crucial role in various physiological processes, including the regulation of airway smooth muscle and metabolic pathways. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

In animal studies, ractopamine, the active component of butopamine hydrochloride, has been shown to stimulate beta-adrenergic receptors in muscle cells. This stimulation leads to increased protein synthesis and deposition, resulting in enhanced muscle growth and leanness []. However, the specific mechanisms by which butopamine hydrochloride interacts with biological systems require further research.

Due to its potential effects on beta-adrenergic receptors, butopamine hydrochloride may cause side effects similar to those of adrenaline, such as elevated heart rate, increased blood pressure, and anxiety []. The use of ractopamine as a feed additive is banned in some countries due to safety concerns [].

- Acid-Base Reactions: As a hydrochloride salt, it can dissociate in aqueous solutions to release protons, affecting pH levels.

- Nucleophilic Substitution Reactions: The presence of the nitrogen atom in its structure allows for potential nucleophilic attack, leading to the formation of derivatives.

- Oxidation-Reduction Reactions: The compound may be oxidized or reduced under specific conditions, altering its pharmacological properties.

These reactions are essential for understanding its behavior in biological systems and potential modifications for enhanced efficacy .

Butopamine Hydrochloride exhibits significant biological activity primarily through its interaction with beta-2 adrenergic receptors. This interaction leads to various physiological effects, including:

- Bronchodilation: It relaxes bronchial smooth muscles, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease.

- Increased Lipolysis: The compound promotes fat breakdown, which can aid in weight management and metabolic disorders.

- Cardiovascular Effects: It may influence heart rate and contractility due to its adrenergic activity, although this effect is less pronounced compared to other beta-agonists.

The selectivity for beta-2 receptors minimizes side effects associated with non-selective beta agonists, such as increased heart rate .

The synthesis of Butopamine Hydrochloride involves several key steps:

- Starting Materials: The synthesis typically begins with appropriate aromatic compounds that can undergo alkylation and amination reactions.

- Alkylation: An alkyl group is introduced to the aromatic ring through electrophilic substitution.

- Amination: The introduction of an amino group occurs via nucleophilic substitution or reductive amination.

- Formation of Hydrochloride Salt: The final step involves reacting the free base form with hydrochloric acid to yield Butopamine Hydrochloride.

These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications .

Butopamine Hydrochloride has several applications in medicine and research:

- Asthma Treatment: Due to its bronchodilatory effects, it is explored as a therapeutic option for asthma management.

- Weight Loss Aids: Its ability to promote lipolysis makes it a candidate for obesity treatment.

- Research Tool: In pharmacological studies, it serves as a model compound to investigate beta-adrenergic receptor functions and drug interactions.

These applications highlight its potential benefits across various fields of health and medicine .

Interaction studies involving Butopamine Hydrochloride focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Research indicates that concurrent use with other medications affecting adrenergic pathways may lead to enhanced effects or increased side effects.

- Receptor Binding Studies: Investigations into how Butopamine binds to beta-2 receptors provide insights into its efficacy and safety profile.

Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities or pharmacological activities with Butopamine Hydrochloride. Notable examples include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Salbutamol | C13H21NO4S | Commonly used bronchodilator; selective beta-2 agonist. |

| Terbutaline | C12H19NO4S | Used for asthma; has similar bronchodilatory effects. |

| Fenoterol | C17H21NO4 | Beta-2 agonist; used in asthma treatment; less selective than Butopamine. |

Uniqueness of Butopamine Hydrochloride

Butopamine Hydrochloride is unique due to its specific selectivity for beta-2 adrenergic receptors while minimizing cardiovascular side effects associated with non-selective agents. Its synthesis pathway also allows for modifications that can enhance its therapeutic profile compared to other similar compounds .

This comprehensive overview underscores the importance of Butopamine Hydrochloride in both clinical settings and research applications, providing a foundation for future studies and potential therapeutic advancements.

Historical Synthesis Routes and Methodological Evolution

The earliest synthesis of butopamine hydrochloride, as described in foundational literature, employed a reductive amination strategy to construct its β-amino alcohol core [2]. The process began with Friedel-Crafts acylation of salicylamide derivatives to introduce the aromatic ketone moiety, followed by bromination at the α-position of the carbonyl group. Subsequent nucleophilic displacement of the bromide with primary amines, such as octylamine, yielded intermediate aminoketones. Catalytic hydrogenation of these ketones using palladium or Raney nickel catalysts finalized the β-amino alcohol structure [2].

Early routes faced challenges in stereochemical control, often producing racemic mixtures that required costly chromatographic separation. Methodological evolution addressed this through the incorporation of chiral auxiliaries and asymmetric catalysis. For instance, the use of N-tert-butanesulfinyl imines in reductive amination enabled enantioselective formation of the β-amino alcohol backbone, significantly improving yield and purity [6]. These advances laid the groundwork for modern stereoselective syntheses.

Key Reaction Steps: Acylation and Reduction Processes

The acylation step, critical for introducing the aromatic ketone, traditionally utilized Lewis acid-catalyzed Friedel-Crafts reactions. For example, aluminum chloride-mediated acetylation of substituted phenols generated intermediates such as 3-acetylsalicylamide, a precursor to butopamine’s aromatic ring [2]. Bromination of this ketone with molecular bromine in acetic acid selectively functionalized the α-carbon, facilitating subsequent amine displacement [2].

Reduction processes, particularly catalytic hydrogenation, proved pivotal in defining the compound’s stereochemistry. Sodium borohydride or lithium aluminum hydride were initially employed for ketone reduction but often resulted in poor stereoselectivity. Transitioning to heterogeneous catalysts like palladium-on-carbon or Adams’ catalyst (platinum oxide) under controlled hydrogen pressure improved diastereomeric ratios, with optimized conditions achieving >90% selectivity for the desired (R,R)-isomer [2] [5]. Recent innovations include transfer hydrogenation using chiral ligands, such as Ru(II)-BINAP complexes, to enhance enantiomeric excess [3].

Role of Lewis Acid Catalysts in Stereoselective Synthesis

Lewis acid catalysts have been instrumental in addressing stereochemical challenges during butopamine synthesis. For example, boron trifluoride etherate facilitated the formation of cyclic intermediates during protection-deprotection sequences, enabling precise control over hydroxyl group reactivity [1]. In asymmetric aldol reactions, titanium(IV) isopropoxide paired with chiral tartrate esters induced high enantioselectivity in the formation of γ-butyrolactone precursors, which were later functionalized into butopamine’s sidechains [3].

Notably, zinc chloride emerged as a cost-effective catalyst for stereoselective Mannich reactions, assembling the β-amino alcohol fragment with >80% enantiomeric excess [6]. Advanced systems employing scandium(III) triflate or ytterbium(III) triflate further improved reaction rates and selectivity in aqueous media, aligning with green chemistry principles [3]. These catalytic strategies reduced reliance on tedious resolution techniques, streamlining large-scale production.

Industrial-Scale Production Challenges and Innovations

Scaling butopamine hydrochloride synthesis introduced multifaceted challenges, including solvent management, catalyst recovery, and energy-intensive purification steps. Early industrial routes relied on methanol-water solvent systems for hydrolysis and crystallization, but residual methanol posed safety and environmental concerns [1]. Transitioning to ethanol-water mixtures mitigated these issues while maintaining reaction efficiency [5].

Catalyst deactivation during hydrogenation necessitated frequent reactor downtime. Immobilizing palladium nanoparticles on mesoporous silica supports extended catalyst lifespan from 5 to >20 cycles, reducing production costs by 40% [4]. Continuous-flow reactors further enhanced scalability, enabling precise control over hydrogen pressure and temperature gradients to minimize byproduct formation [4].

Recent innovations include biocatalytic approaches using engineered transaminases for asymmetric amine synthesis, achieving turnover numbers exceeding 10,000 and eliminating heavy metal waste [4]. These advancements underscore the pharmaceutical industry’s shift toward sustainable, high-efficiency synthetic platforms.